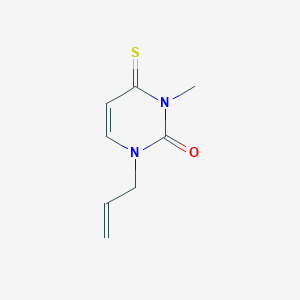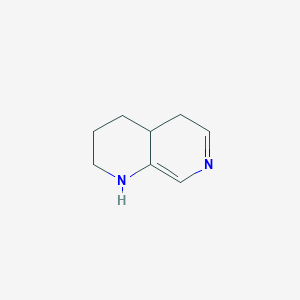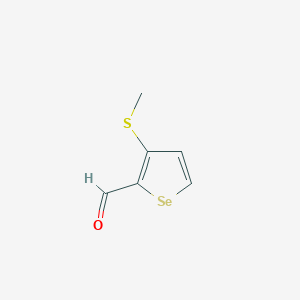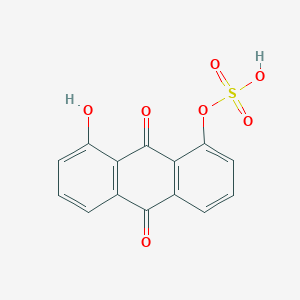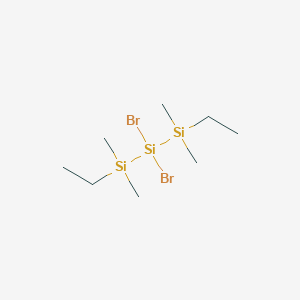
2,2-Dibromo-1,3-diethyl-1,1,3,3-tetramethyltrisilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dibromo-1,3-diethyl-1,1,3,3-tetramethyltrisilane is an organosilicon compound characterized by the presence of bromine and silicon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-1,3-diethyl-1,1,3,3-tetramethyltrisilane typically involves the reaction of trisilane derivatives with brominating agents. One common method includes the bromination of 1,3-diethyl-1,1,3,3-tetramethyltrisilane using bromine or other brominating reagents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent concentration, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dibromo-1,3-diethyl-1,1,3,3-tetramethyltrisilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 1,3-diethyl-1,1,3,3-tetramethyltrisilane by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the silicon atoms can lead to the formation of silanols or siloxanes.
Common Reagents and Conditions
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are commonly used.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products
Substitution: Formation of various substituted trisilane derivatives.
Reduction: Formation of 1,3-diethyl-1,1,3,3-tetramethyltrisilane.
Oxidation: Formation of silanols or siloxanes.
Wissenschaftliche Forschungsanwendungen
2,2-Dibromo-1,3-diethyl-1,1,3,3-tetramethyltrisilane has several applications in scientific research:
Organic Synthesis: Used as a precursor for the synthesis of complex organosilicon compounds.
Materials Science: Employed in the development of silicon-based materials with unique properties.
Biology and Medicine: Potential use in the development of silicon-based drugs or biomaterials.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 2,2-Dibromo-1,3-diethyl-1,1,3,3-tetramethyltrisilane involves the interaction of its bromine and silicon atoms with various molecular targets. The bromine atoms can participate in electrophilic substitution reactions, while the silicon atoms can form stable bonds with other elements, facilitating the formation of complex structures. The pathways involved in these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Dibromo-1,1,3,3-tetramethyltrisilane
- 2,2-Dibromo-1,1,3,3-tetramethyltrisilane
- 1,3-Diethyl-1,1,3,3-tetramethyltrisilane
Uniqueness
2,2-Dibromo-1,3-diethyl-1,1,3,3-tetramethyltrisilane is unique due to the presence of both bromine and ethyl groups, which impart distinct reactivity and properties compared to other similar compounds. The combination of these functional groups allows for a wider range of chemical transformations and applications.
Eigenschaften
CAS-Nummer |
110209-63-7 |
|---|---|
Molekularformel |
C8H22Br2Si3 |
Molekulargewicht |
362.32 g/mol |
IUPAC-Name |
dibromo-bis[ethyl(dimethyl)silyl]silane |
InChI |
InChI=1S/C8H22Br2Si3/c1-7-11(3,4)13(9,10)12(5,6)8-2/h7-8H2,1-6H3 |
InChI-Schlüssel |
PKYJQAVHTSMDHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](C)(C)[Si]([Si](C)(C)CC)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


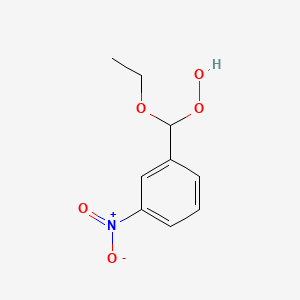
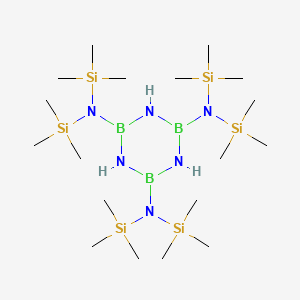
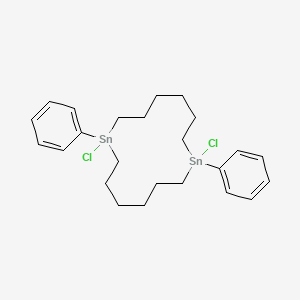

![1-({1,3-Bis[(docosa-1,3,5,7,9,11-hexaen-1-yl)oxy]propan-2-yl}oxy)docosa-1,3,5,7,9,11-hexaene](/img/structure/B14314077.png)
![2-{[(4-Methoxyphenyl)tellanyl]methyl}oxane](/img/structure/B14314081.png)
![2-[2-(Benzyloxy)phenyl]-1-(morpholin-4-yl)ethane-1-thione](/img/structure/B14314084.png)
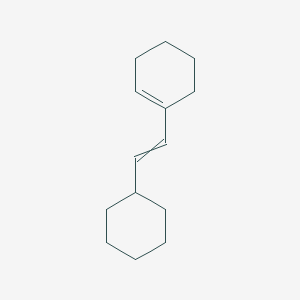

![(6-Amino-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)(phenyl)methanone](/img/structure/B14314102.png)
